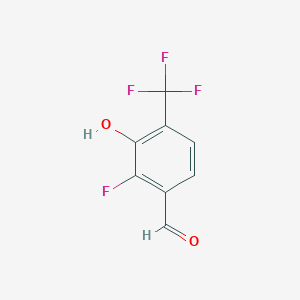

2-Fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC18784173

Molecular Formula: C8H4F4O2

Molecular Weight: 208.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F4O2 |

|---|---|

| Molecular Weight | 208.11 g/mol |

| IUPAC Name | 2-fluoro-3-hydroxy-4-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H4F4O2/c9-6-4(3-13)1-2-5(7(6)14)8(10,11)12/h1-3,14H |

| Standard InChI Key | HFGHPAWOYREXAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C=O)F)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₈H₄F₄O₂) consists of a benzene ring substituted with:

-

Fluorine at position 2 (C-2), contributing to electronic modulation and metabolic stability.

-

Hydroxyl group at position 3 (C-3), enhancing solubility and enabling hydrogen bonding.

-

Trifluoromethyl group at position 4 (C-4), increasing lipophilicity and resistance to oxidative degradation.

The aldehyde functional group at position 1 (C-1) serves as a reactive handle for further chemical transformations, such as condensation or nucleophilic additions.

Spectroscopic Characterization

While direct NMR data for this compound are unavailable, analogous compounds provide predictive insights:

-

¹H NMR: The aldehyde proton is expected as a singlet near δ 10.5 ppm . The aromatic protons adjacent to electron-withdrawing groups (F, CF₃) would resonate downfield (δ 7.3–8.0 ppm) . The hydroxyl proton may appear as a broad singlet (~δ 5.5 ppm) in deuterated dimethyl sulfoxide.

-

¹³C NMR: The aldehyde carbon would appear near δ 190 ppm, while CF₃ and fluorine-bearing carbons show characteristic splitting .

Synthesis and Reaction Pathways

Retrosynthetic Considerations

Physicochemical Properties

Solubility and Partitioning

The hydroxyl group significantly impacts solubility compared to non-hydroxylated analogs:

| Property | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Target Compound (Predicted) |

|---|---|---|

| Log P (XLOGP3) | 2.37 | 1.85 |

| Water Solubility (mg/mL) | 0.355 | 1.2–2.5 |

| GI Absorption | High | Moderate |

Increased water solubility arises from the hydroxyl group’s hydrogen-bonding capacity, though the trifluoromethyl group partially counteracts this effect .

Stability and Reactivity

-

Thermal Stability: Decomposition likely above 200°C, similar to trifluoromethylated aromatics .

-

Photostability: Fluorine and CF₃ groups reduce UV-induced degradation .

-

Acidity: The hydroxyl group (pKa ~9–10) enables deprotonation under basic conditions, facilitating O-alkylation or acylation.

Applications in Research

Pharmaceutical Intermediate

The compound’s aldehyde group is pivotal for synthesizing:

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume